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Compound of Interest

Compound Name:
(R)-(-)-N-(2,3-

Epoxypropyl)phthalimide

Cat. No.: B116681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a valuable chiral building block in medicinal

chemistry, primarily utilized for the asymmetric synthesis of complex molecules with defined

stereochemistry. Its rigid phthalimide group provides a handle for synthetic manipulations, while

the reactive epoxide ring allows for stereospecific ring-opening reactions, making it a crucial

intermediate in the synthesis of several pharmaceuticals. This document provides detailed

application notes and experimental protocols for the use of (R)-(-)-N-(2,3-
Epoxypropyl)phthalimide in the synthesis of the anticoagulant drug Rivaroxaban. Additionally,

the signaling pathways for Rivaroxaban and the gastroprokinetic agent Mosapride are

illustrated.

Application in the Synthesis of Rivaroxaban
(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a key starting material for the synthesis of the (S)-

enantiomer of the direct Factor Xa inhibitor, Rivaroxaban. The synthesis involves a three-step

sequence: stereospecific epoxide ring-opening, cyclization to form the core oxazolidinone

structure, and subsequent deprotection and amidation.
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Step 1: Epoxide Ring Opening

Step 2: Oxazolidinone Ring Formation

Step 3: Deprotection and Amidation

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide

2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione

Methanol, 60°C, 20h

4-(4-Aminophenyl)morpholin-3-one

2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-1,3-dione

2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)isoindoline-1,3-dione

Chlorobenzene, 100°C, 4h

N,N'-Carbonyldiimidazole (CDI)

2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl}methyl)isoindoline-1,3-dione

Rivaroxaban

Methanol, 60°C, 3h
then Acylation

1. Methylamine
2. 5-Chlorothiophene-2-carbonyl chloride

Click to download full resolution via product page

Caption: Synthetic workflow for Rivaroxaban.

Quantitative Data for Rivaroxaban Synthesis
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Step Product
Reagent
s

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Ref.
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3
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1.
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[1]
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Experimental Protocols
Step 1: Synthesis of 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}isoindole-

1,3-dione[1]

To a suitable reactor, charge 10.0 kg of 4-(4-aminophenyl)morpholine-3-one and 13.0 kg of

(S)-(+)-N-(2,3-epoxypropyl)phthalimide (the enantiomer of the topic compound is used to

yield the correct Rivaroxaban enantiomer).

Add 170 kg of methanol as the solvent.

Heat the reaction mixture to approximately 60 °C and maintain this temperature for 20 hours.

After the reaction is complete, cool the mixture to 0-10 °C to precipitate the product.

Filter the solid product and wash it with 30.0 kg of methanol.

Dry the product in an oven to obtain 17.0 kg of the desired compound (yield: 82.7%).

Step 2: Synthesis of 2-{(S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-

yl}methyl)isoindoline-1,3-dione[1]

In a reactor, charge 17.0 kg of the product from Step 1, 170 kg of chlorobenzene, and 8.5 kg

of N,N'-carbonyldiimidazole (CDI).

Heat the mixture to about 100 °C and maintain this temperature for 4 hours.

Upon completion of the reaction, cool the mixture to 0-10 °C.

Filter the product, wash it with 34.0 kg of chlorobenzene, and dry it in an oven.

This yields 17.0 kg of the cyclized product (yield: 93.8%).

Step 3: Synthesis of Rivaroxaban (Deprotection and Amidation)[1][2]

Deprotection: To a reactor, add the product from Step 2 and a solution of 40% aqueous

methylamine in ethanol.[1]

Heat the reaction mixture to about 60 °C and maintain for 3 hours.[1]
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Distill the reaction mass under vacuum to obtain a dense residue.[1]

Dissolve the residue in ethanol and water.[1]

Amidation: To a solution of the deprotected amine intermediate in a mixture of methylethyl

ketone and water, add a solution of potassium bicarbonate in water and cool to 15 °C.

Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in toluene.

Stir the reaction mixture at 20 °C for 15 minutes.

After workup and crystallization from ethanol, Rivaroxaban is obtained as a white powder

with a yield of 96% and an HPLC purity of 99.95%.[3]

Application in the Synthesis of Mosapride
A review of the scientific literature and patent databases did not reveal a well-documented

synthetic route for the gastroprokinetic agent Mosapride starting from (R)-(-)-N-(2,3-
Epoxypropyl)phthalimide. The established synthetic pathways for Mosapride typically employ

different starting materials and strategies.[4][5]

Signaling Pathways
Rivaroxaban: Factor Xa Inhibition
Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation

cascade.[3][6] By binding to the active site of both free and prothrombinase-bound FXa,

Rivaroxaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[6] This, in

turn, prevents the thrombin-mediated conversion of fibrinogen to fibrin, thereby inhibiting the

formation of a blood clot.[6]
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Caption: Rivaroxaban's inhibition of Factor Xa.

Mosapride: 5-HT4 Receptor Agonism
Mosapride is a selective serotonin 5-HT4 receptor agonist.[7] In the gastrointestinal tract,

activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine (ACh).

[7] ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased

gastrointestinal motility and accelerated gastric emptying.
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Caption: Mosapride's 5-HT4 receptor agonist pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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